molecular formula C17H19N5O2 B1662873 Pixantrone CAS No. 144510-96-3

Pixantrone

Cat. No.: B1662873
CAS No.: 144510-96-3
M. Wt: 325.4 g/mol
InChI Key: PEZPMAYDXJQYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pixantrone (BBR 2778) is a synthetic aza-anthracenedione antineoplastic agent developed to address the limitations of traditional anthracyclines and anthracenediones, particularly their cumulative cardiotoxicity . Structurally, this compound resembles mitoxantrone but lacks the 5,8-dihydroxy substitution pattern and incorporates a nitrogen heteroatom and modified side chains (ethylamino-diethylamino instead of hydroxyethylamino-ethylamino) . These modifications reduce interactions with iron, prevent the formation of reactive oxygen species (ROS), and eliminate cardiotoxic secondary alcohol metabolites, which are hallmarks of anthracycline toxicity .

This compound’s mechanism of action includes:

  • DNA intercalation and compaction, stabilizing DNA tertiary structures.
  • Topoisomerase II inhibition, though this effect is weaker compared to mitoxantrone and doxorubicin .
  • Covalent DNA adduct formation when activated by formaldehyde, leading to irreversible DNA damage .

Clinically, this compound is approved in Europe for relapsed/refractory aggressive non-Hodgkin’s lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL), with phase III trials demonstrating an overall response rate (ORR) of 46% in elderly patients and a 2–3% risk of congestive heart failure (CHF) in anthracycline-pretreated populations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPMAYDXJQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162744
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144510-96-3, 144675-97-8
Record name Pixantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144510-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pixantrone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144675-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes to Pixantrone

Core Skeleton Construction via Friedel-Crafts Acylation

The foundational step in this compound synthesis involves forming the benzo[g]isoquinoline-5,10-dione core through Friedel-Crafts acylation. Two distinct catalytic systems dominate industrial workflows:

Method A (AlCl₃-Mediated):
  • Starting material : Pyridine-3,4-dicarboxylic acid (1.0 eq) reacts with acetic anhydride to form pyridine-3,4-dicarboxylic anhydride (76% yield).
  • Friedel-Crafts : The anhydride undergoes acylation with 1,4-difluorobenzene (1.2 eq) using anhydrous AlCl₃ (3.0 eq) at 110–130°C for 1–5 h.
  • Outcome : Generates a 1:1 mixture of 4-(2',5'-difluorobenzoyl)nicotinic acid and 3-(2',5'-difluorobenzoyl)isonicotinic acid.
Method B (H₂SO₄/Hexane System):
  • Catalyst : 20–30% sulfuric acid in n-hexane replaces AlCl₃, eliminating hazardous metal handling.
  • Conditions : 90–130°C for 3–10 h, achieving comparable yields (84%) with simplified post-reaction neutralization.

Cyclization to Difluorobenzoisoquinolinedione

The acylation products undergo acid-catalyzed cyclization to form the tricyclic core:

  • Catalysts : Oleum (10–30% SO₃ in H₂SO₄) or polyphosphoric acid.
  • Conditions : 130–160°C for 3–10 h, yielding 6,9-difluorobenzo[g]isoquinoline-5,10-dione (85–91% purity).
  • Critical parameter : Excess oleum (>20%) suppresses dimerization side products.

Ethylenediamine Coupling and Deprotection

The final steps introduce ethylenediamine sidechains via nucleophilic aromatic substitution:

Stepwise Protection/Deprotection:
  • Amino protection : Ethylenediamine is pre-treated with benzyl chloroformate (Cbz) or fluorenylmethyloxycarbonyl chloride (Fmoc).
  • Coupling : Protected ethylenediamine (2.5 eq) reacts with the difluorobenzoisoquinolinedione intermediate in THF at 40–70°C for 3–10 h.
  • Hydrogenolysis : 10% Pd/C catalyzes H₂-mediated deprotection (50 psi, 16 h), followed by maleic acid salt formation (93.5% yield).

Industrial-Scale Optimization

Catalytic System Comparisons

Parameter AlCl₃ Method H₂SO₄/Hexane Method
Yield (Friedel-Crafts) 84% 82–85%
Reaction Time 5 h 8 h
Post-Reaction Workup Complex (HCl quench) Simple (filtration)
Scalability Limited by AlCl₃ >100 kg batches

Purification Protocols

  • Crystallization : Target compound recrystallized from ethyl acetate/petroleum ether (1:1) to >99% HPLC purity.
  • Chromatography : Reserved for intermediate purification (e.g., silica gel for acylation products).

Analytical Characterization

Key Quality Control Metrics

Parameter Specification Method (Reference)
Purity ≥99% HPLC (C18, H₂O/CH₃CN)
Impurities ≤0.5% (any single) LC-MS
Maleate Content 1.95–2.05 eq Titration

Stability-Indicating Methods

  • Forced degradation : this compound dimaleate shows pH-dependent degradation (t₁/₂ = 12 h at pH 9).
  • Photostability : Protected from light during storage (degradants increase by 2.3% under UV).

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor trials : 3-step process (anhydride → acylation → cyclization) completed in 45 min (82% yield).
  • Advantage : Eliminates intermediate isolation steps.

Enzymatic Deprotection

  • Pilot studies : Lipase-mediated Cbz removal achieves 88% efficiency, avoiding H₂/Pd-C.

Chemical Reactions Analysis

Formaldehyde-Dependent DNA Adduct Formation

Pixantrone forms covalent DNA adducts when activated by formaldehyde, a reaction critical to its mechanism of action:

  • Reaction Requirements :

    • Absolute dependence on formaldehyde (no adducts form without it) .

    • Optimal formaldehyde concentration: 2 mM .

    • Time-dependent, with maximal adduct formation after overnight incubation .

  • Efficiency :

    • This compound is 10- to 100-fold more efficient than mitoxantrone in forming DNA adducts at equimolar concentrations .

    • Stabilizes double-stranded (ds) DNA at low drug concentrations (~2.5 μM achieves 50% ds DNA stabilization) .

ParameterThis compoundMitoxantrone
Formaldehyde required2 mM2 mM
Drug conc. for 50% ds DNA2.5 μM25 μM
Thermal midpoint (T<sub>m</sub>)62.5°C49°C
Adduct half-life (37°C)19.4 hours5.4 hours
  • Mechanism :

    • Primary amino groups in this compound’s side chains react with formaldehyde to form Schiff base intermediates, enabling covalent binding to DNA .

    • Adducts disrupt DNA replication/transcription and induce apoptosis .

Redox Inactivity and Lack of Iron Binding

This compound’s structural modifications prevent redox cycling and iron-mediated oxidative damage:

  • Key Structural Differences :

    • Lacks hydroquinone moiety (prevents one-electron reduction and semiquinone radical formation) .

    • Nitrogen heteroatom replaces hydroxyl groups, reducing iron(III) binding capacity .

  • Experimental Evidence :

    • No detectable semiquinone radicals in cellular systems (vs. enzymatic systems) .

    • Fails to generate superoxide (O<sub>2</sub><sup>- −</sup>) or hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in myocardial tissue .

    • Does not synergize with doxorubicin in redox reactions .

PropertyThis compoundDoxorubicinMitoxantrone
Iron bindingNoneHighModerate
Semiquinone formationEnzymatic onlyCellularCellular
ROS generationNegligibleHighModerate

Metabolic Pathways and Hydrolysis

This compound undergoes hydrolysis to form metabolites with distinct biological roles:

  • Primary Metabolites :

    • CT-45886 : Inhibits doxorubicinol formation by displacing doxorubicin from reductase active sites .

    • CT-4889 and CT-45890 : Secondary hydrolysis products with unclear roles .

  • Kinetic Parameters :

    • Half-life: 14.7–31.9 hours .

    • Plasma clearance: 0.75–1.31 L/h/kg .

Topoisomerase II Interaction

This compound weakly stabilizes topoisomerase II-DNA complexes but shows isoform selectivity:

  • α vs. β Isoform Selectivity :

    • Preferentially targets topoisomerase IIα (abundant in cancer cells) over IIβ (dominant in cardiomyocytes), reducing cardiac toxicity .

    • Induces DNA cleavage in Simian virus 40 DNA via topoisomerase II .

ActivityThis compoundDoxorubicin
Topo IIα inhibitionModerateStrong
Topo IIβ inhibitionWeakStrong
Cross-resistancePartialHigh

Structural Basis for Reduced Cardiotoxicity

This compound’s design eliminates functional groups linked to anthracycline cardiotoxicity:

  • Key Modifications :

    • 5,8-Dihydroxy substitution removed : Prevents iron chelation and alcohol metabolite formation .

    • (Ethylamino)diethylamine side chains : Reduce redox activity vs. mitoxantrone’s (hydroxyethylamino)ethylamino groups .

  • Impact :

    • 10–12-fold less cytotoxic to rat cardiomyocytes than doxorubicin/mitoxantrone (LDH release assay) .

    • No cumulative dose-related cardiotoxicity in clinical trials .

Scientific Research Applications

Introduction to Pixantrone

This compound is a novel aza-anthracenedione compound primarily developed for the treatment of relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). Its design aims to maintain the therapeutic efficacy associated with traditional anthracyclines while minimizing the associated cardiac toxicity. This article provides a comprehensive overview of the applications of this compound, supported by clinical trial data and case studies.

Treatment of Non-Hodgkin Lymphoma

This compound has been primarily studied in patients with relapsed or refractory aggressive NHL. Clinical trials have demonstrated its effectiveness in this patient population:

  • Phase III Trials : The PIX301 study compared this compound monotherapy with physician's choice treatment in 140 patients. Results indicated an overall response rate (ORR) of approximately 24% for complete responses (CR) and unconfirmed complete responses (CRu) .
  • Combination Therapy : A recent phase II trial evaluated this compound combined with obinutuzumab, yielding an ORR of 35.3%, with a median progression-free survival (PFS) of 2.8 months and overall survival (OS) of 8 months .

Additional Cancer Types

Beyond NHL, this compound has shown potential in treating other malignancies:

  • Acute Myelogenous Leukemia (AML) : Studies have suggested that this compound may be effective in treating AML, particularly in patients who are doxorubicin-naive .
  • Metastatic Breast Cancer : Investigations into its efficacy against metastatic breast cancer have also been initiated, although results are still emerging .

Long-Term Response Observations

A post-hoc analysis from the PIX301 study highlighted several cases of long-term remission among patients treated with this compound. For instance, one patient achieved a durable partial response after multiple lines of prior therapy, indicating the potential for extended efficacy even in heavily pre-treated cohorts .

Safety Profile and Adverse Events

While this compound demonstrates promising efficacy, its safety profile is crucial for clinical application:

  • Cardiac Toxicity : Although designed to minimize cardiac risks, some studies report that a significant percentage of patients experienced grade III/IV toxicity. In the PIX301 trial, 76% of patients on this compound experienced severe adverse events compared to 52% in the comparator group .
  • Non-Hematologic Toxicities : The most common non-hematologic adverse event reported was infection, affecting approximately 28% of patients in combination studies .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with standard treatments:

StudyTreatment ComparisonORR (%)Median PFS (months)Median OS (months)
PIX301This compound vs Physician's Choice24Not specifiedNot specified
PIX306This compound + Rituximab vs Gemcitabine + RituximabTBDTBDTBD
Recent TrialThis compound + Obinutuzumab35.32.88

Note: TBD = To Be Determined

Comparison with Similar Compounds

Cardiotoxicity

  • Mitoxantrone : Cumulative cardiotoxicity (up to 15% at cumulative doses >140 mg/m²) .
  • Doxorubicin : Dose-dependent cardiotoxicity (≥5% risk at cumulative doses >400 mg/m²) due to ROS and alcohol metabolites .

DNA Damage Efficiency

  • AP Site Binding : this compound has 15-fold lower affinity for AP sites than mitoxantrone, resulting in reduced DNA strand cleavage (12% vs. 82% at 10 μM) .
  • Adduct Stability : this compound-DNA adducts exhibit higher thermal stability (Tm = 58°C vs. 52°C for mitoxantrone) and longer half-life at 37°C (8.2 h vs. 2.5 h) .

Clinical Efficacy in NHL

Parameter This compound Mitoxantrone Doxorubicin
ORR in Relapsed NHL 46% (DLBCL) 20–30% 30–40% (limited by prior use)
Neutropenia (Grade 3/4) 45–60% 50–70% 20–30%
Regulatory Status EMA-approved for relapsed/refractory NHL Approved for NHL, AML, and prostate cancer First-line in NHL

Key Advantages of this compound

  • Cardiac Safety : Superior to both mitoxantrone and doxorubicin, enabling use in anthracycline-pretreated patients .
  • Adduct Formation : Unlike doxorubicin, this compound’s covalent DNA adducts are stable across a broad pH range, enhancing cytotoxicity in acidic tumor microenvironments .
  • Lack of Cross-Resistance : Effective in p53-mutated lymphomas due to p53-independent apoptosis pathways .

Limitations

  • Hematologic Toxicity : Higher rates of neutropenia than doxorubicin, necessitating dose adjustments .

Biological Activity

Pixantrone (BBR2778) is a synthetic aza-anthracenedione compound that has been developed as an alternative to traditional anthracyclines, particularly to mitigate the cardiotoxicity associated with these drugs while retaining their antineoplastic properties. Its structural modifications allow for reduced formation of free radicals and cardiotoxic metabolites, making it a promising candidate for the treatment of various hematological malignancies.

The biological activity of this compound is primarily attributed to its interaction with DNA:

  • DNA Intercalation : this compound intercalates into the DNA structure, which leads to nucleic acid compaction.
  • Topoisomerase II Poison : It stabilizes the transient protein-DNA complexes formed by topoisomerase II, resulting in double-strand DNA breaks. However, the extent of these breaks does not directly correlate with its cytotoxic potency, indicating potential additional mechanisms of action .
  • Covalent Adduct Formation : this compound is activated by formaldehyde, leading to the formation of stable covalent drug-DNA adducts. These adducts are crucial for its efficacy, as they stabilize double-stranded DNA under denaturing conditions and exhibit a greater thermal midpoint temperature compared to other similar compounds like mitoxantrone .
MechanismThis compoundMitoxantrone
DNA IntercalationYesYes
Topoisomerase II PoisonModerateStrong
Covalent AdductsYesLimited
Cardiovascular ToxicityReducedHigh

Case Studies and Trials

  • Phase I/II Trials : A study involving 19 patients treated with this compound showed an overall response rate (ORR) of 58%, with 37% achieving complete responses. The median time to progression was 5.7 months .
  • Phase III Trials (PIX301 EXTEND) : In this trial, this compound demonstrated significant efficacy in patients with relapsed/refractory aggressive B-cell non-Hodgkin lymphoma (NHL). The complete response rate was 20% compared to 5.7% in the control group, and the median progression-free survival (PFS) was improved at 4.7 months versus 2.6 months for standard chemotherapy .
  • Long-term Follow-up : Extended follow-up revealed sustained benefits, with a complete response rate increasing to 25.7% and median overall survival (OS) reaching 10.2 months compared to 6.9 months in controls .

Adverse Effects

While this compound is associated with some adverse effects, it generally presents a more favorable profile compared to traditional anthracyclines:

  • Neutropenia : The most common severe adverse effect, occurring in approximately 41.2% of patients.
  • Cardiac Toxicities : Reported at 8.8%, which is lower than that seen with other anthracyclines .

Table 2: Efficacy and Safety Profile

Outcome MeasureThis compound (N=70)Control (N=70)
Complete Response Rate20%5.7%
Overall Response Rate37.1%14.3%
Median PFS4.7 months2.6 months
Grade 3/4 Neutropenia41.2%19.4%
Cardiac Toxicity Rate8.8%4.5%

Q & A

Q. What is the molecular mechanism of Pixantrone’s interaction with DNA, and how does it differ from classical anthracyclines?

this compound intercalates between DNA base pairs and acts as a topoisomerase II poison, stabilizing covalent DNA-drug adducts. Unlike anthracyclines (e.g., doxorubicin), this compound’s structure reduces cardiotoxicity by minimizing iron-mediated oxidative stress. Single-molecule studies reveal it compresses DNA by neutralizing phosphate backbone charges, enhancing cytotoxicity .

Q. How should researchers design experiments to compare this compound’s efficacy across in vitro and in vivo models?

  • In vitro: Use cancer cell lines (e.g., leukemia, lymphoma) to assess IC₅₀ values, DNA adduct formation, and topoisomerase II inhibition. Include controls for formaldehyde activation, as this compound’s DNA-binding efficiency depends on this step .
  • In vivo: Employ xenograft models with standardized dosing regimens (e.g., 150 mg/m² weekly). Monitor tumor volume reduction and cardiotoxicity biomarkers (e.g., troponin levels) . Ensure reproducibility by documenting solvent preparation (e.g., DMSO solubility) and purity verification (≥98%) as per analytical chemistry guidelines .

Q. What pharmacokinetic properties of this compound are critical for optimizing preclinical dosing schedules?

this compound’s limited water solubility (<1 mg/mL) necessitates DMSO-based formulations. Key parameters include plasma half-life (≈30 hours), tissue distribution (high in liver and spleen), and renal excretion. Use HPLC-MS to quantify bioavailability and adjust dosing intervals to maintain therapeutic concentrations .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s high in vitro efficacy and variable clinical trial outcomes?

Conduct systematic reviews (PRISMA framework) to analyze confounding variables:

  • Patient heterogeneity: Stratify data by prior anthracycline exposure, as this compound’s efficacy increases in pretreated populations .
  • Dosing variability: Compare regimens (e.g., 85 mg/m² vs. 150 mg/m²) using meta-regression models.
  • Assay sensitivity: Validate in vitro results with single-molecule force spectroscopy to quantify DNA-binding kinetics under physiological conditions .

Q. What methodologies best assess this compound’s long-term cardiotoxicity compared to anthracyclines?

  • Preclinical: Use echocardiography in rodent models to measure ejection fraction post-treatment. Compare histopathological changes (e.g., vacuolization) in cardiac tissue .
  • Clinical: Leverage longitudinal cohort studies with cardiac MRI to detect subclinical dysfunction. Apply Cox proportional hazards models to correlate cumulative doses with adverse events .

Q. How does formaldehyde availability in tumor microenvironments influence this compound’s activation and DNA-binding efficiency?

  • Experimental design: Treat cell lines (e.g., HL-60, Raji) with exogenous formaldehyde (0.1–1 mM) and measure adduct formation via comet assays.
  • Statistical analysis: Use multivariate regression to model the relationship between formaldehyde concentration, drug activation, and apoptosis rates.
  • Clinical relevance: Corrogate results with tumor biopsy data to identify patient subgroups with elevated intratumoral formaldehyde .

Methodological Frameworks

  • PICO(T) for Clinical Trials:

    • Population: Relapsed/refractory non-Hodgkin lymphoma patients.
    • Intervention: this compound monotherapy (150 mg/m², weekly).
    • Comparison: Salvage chemotherapy (e.g., gemcitabine + oxaliplatin).
    • Outcome: Overall response rate (ORR) at 6 months.
    • Time: 12-month follow-up for cardiotoxicity .
  • Data Contradiction Analysis:
    Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting studies. For example, assess whether reduced cardiotoxicity is dose-dependent or confounded by patient selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pixantrone
Reactant of Route 2
Reactant of Route 2
Pixantrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.